N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide

Aldose Reductase Inhibition Enzyme Kinetics Diabetes Complications

Researchers pursuing selective carbonic anhydrase (CA) isoform inhibitors need building blocks combining a reactive primary amine handle with a defined pharmacophore. Generic sulfonamides lack the 5-chloro substitution and flexible aminoethyl tail critical for isoform selectivity. N-(2-Aminoethyl)-5-chlorothiophene-2-sulfonamide addresses this gap with >98% purity and a predicted pKa of ~10.9, enabling precise SAR exploration of tumor-associated hCA IX/XII and aldose reductase competitive inhibition. The free primary amine supports amide coupling, reductive amination, or sulfonamide alkylation for library synthesis. Available from BenchChem with rigorous analytical QC, sealed dry storage, and ambient global shipping.

Molecular Formula C6H9ClN2O2S2
Molecular Weight 240.7 g/mol
Cat. No. B13251195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide
Molecular FormulaC6H9ClN2O2S2
Molecular Weight240.7 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Cl)S(=O)(=O)NCCN
InChIInChI=1S/C6H9ClN2O2S2/c7-5-1-2-6(12-5)13(10,11)9-4-3-8/h1-2,9H,3-4,8H2
InChIKeyDGZXAKHMISTQSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)-5-chlorothiophene-2-sulfonamide: A Specialized Sulfonamide Scaffold for Advanced Research and Development


N-(2-Aminoethyl)-5-chlorothiophene-2-sulfonamide (CAS 1018582-53-0) is a heterocyclic sulfonamide derivative that serves as a versatile building block and research tool . It is characterized by a thiophene core, a sulfonamide group at the 2-position, a chlorine substituent at the 5-position, and an N-(2-aminoethyl) side chain . This specific substitution pattern confers distinct physicochemical and biological properties, positioning it as a compound of interest for structure-activity relationship (SAR) studies, enzyme inhibition research, and as an intermediate in the synthesis of more complex molecules .

SAR Studies Thiophene-sulfonamide scaffold with 5‑Cl and N‑(2‑aminoethyl) substitution for structure–activity relationship exploration.
Enzyme Inhibition Research Reported competitive binding motif for aldose reductase; core scaffold supports mechanistic enzyme studies.
Synthetic Intermediate Reactive primary amine provides a handle for amide coupling, reductive amination, and library synthesis.

Beyond Simple Analogs: Why N-(2-Aminoethyl)-5-chlorothiophene-2-sulfonamide Demands a Precision Sourcing Strategy


The N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide scaffold is not a commodity sulfonamide. Its unique combination of a 5-chloro substituent on the thiophene ring and the flexible, basic N-(2-aminoethyl) tail dictates a specific pharmacological and physicochemical profile that is not replicated by its closest analogs, such as the parent 5-chlorothiophene-2-sulfonamide or alternative N-substituted variants [1]. Generic substitution without rigorous comparative data risks project failure due to differences in target binding affinity, enzyme inhibition mechanism (e.g., competitive vs. non-competitive), solubility, and ionization state under physiological conditions [2]. The following quantitative evidence underscores the need for a targeted, evidence-based procurement approach.

Mechanism Mismatch
The 5-chlorothiophene-2-sulfonamide core may act as a competitive aldose reductase inhibitor, whereas related 2,5-dichloro analogs are reported as non‑competitive; the inhibition mechanism may not transfer.
Isoform Selectivity Dependence
Close analogs show large Kd shifts across carbonic anhydrase isoforms depending on the N‑substituent; the N‑(2‑aminoethyl) group may strongly alter isoform engagement, limiting direct interchangeability.
Physicochemical Shift
The basic amine side chain introduces a high pKa absent in the parent 5-chlorothiophene-2-sulfonamide, modifying ionization, solubility, and permeability; assay conditions may require re‑optimization.

Quantitative Evidence for N-(2-Aminoethyl)-5-chlorothiophene-2-sulfonamide: A Head-to-Head Comparative Analysis


Competitive vs. Non-Competitive Inhibition of Aldose Reductase (AR)

While many sulfonamides, including 2,5-dichlorothiophene-3-sulfonamide, exhibit non-competitive inhibition of aldose reductase (AR), the related 5-chlorothiophene-2-sulfonamide core is distinguished by its competitive inhibition mechanism [1]. This mechanistic differentiation at the enzyme level is a direct result of the core scaffold, which is present in N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide. This contrasts with the behavior of other analogs and suggests a distinct binding interaction at the enzyme's active site, a property that may be further modulated by the N-(2-aminoethyl) group.

Inhibition Mechanism
Class-level
Competitive (target core) vs. Non‑competitive (2,5‑dichloro analog)
Supports active‑site kinetic studies of aldose reductase
Core scaffold data; side‑chain influence to verify
Aldose Reductase Inhibition Enzyme Kinetics Diabetes Complications

Carbonic Anhydrase Isoform Selectivity: A Clear Divergence from Closely Related Analogs

The binding affinity of sulfonamide analogs to various human carbonic anhydrase (hCA) isoforms is highly sensitive to structural modifications. For a compound with a closely related 5-chlorothiophene-2-sulfonamide core but a different N-substituent (CHEMBL4172331), reported Kd values demonstrate stark isoform selectivity: 1.00E+5 nM for hCA I, 83 nM for hCA II, 5.00E+3 nM for hCA VA, and sub-nanomolar to low-nanomolar affinity for hCA XII and the tumor-associated hCA IX [1]. These data highlight that the specific substituent on the sulfonamide nitrogen, such as the N-(2-aminoethyl) group, is a primary driver of target engagement and selectivity.

CA Isoform Selectivity
Class-level
Kd range 0.75 nM (hCA XII) to 100,000 nM (hCA I) for close N‑substituted analog
N‑substituent is a primary driver of isoform engagement
Direct Kd data for target compound not yet reported
Carbonic Anhydrase Inhibition Isoform Selectivity Drug Discovery

Physicochemical Differentiation: pKa and cLogP vs. Parent Sulfonamide

The addition of the N-(2-aminoethyl) group fundamentally alters the physicochemical profile of the 5-chlorothiophene-2-sulfonamide core. The target compound has a predicted pKa of 10.89 ± 0.10, primarily due to the basic amine in the side chain . This is a significant shift from the parent 5-chlorothiophene-2-sulfonamide, which lacks this basic center. Furthermore, while the parent compound has a reported LogP of 0.94 [1], the presence of the aminoethyl group in the target compound will increase hydrophilicity and likely lower its partition coefficient, though exact experimental LogD data is needed for precise comparison.

Physicochemical Shift
Data to verify
Predicted pKa 10.89 (target); Parent LogP 0.94
Alters ionization, solubility, and permeability profile
Predicted values; experimental logD needed
Physicochemical Properties Drug-Likeness Medicinal Chemistry

Supply Chain Purity and Reliability: A Verifiable Benchmark for Procurement

For research and development, the availability of high-purity material with documented analytical data is a critical differentiator. N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide (free base, CAS 1018582-53-0) is commercially available with a certified purity of >98% by HPLC from established suppliers [1]. This level of purity and the provision of a Certificate of Analysis (COA) ensure batch-to-batch consistency, which is essential for reproducible biological assays and chemical synthesis. In contrast, many analogs or in-house synthesized batches may lack this level of rigorous quality control, introducing variability into research outcomes.

Commercial Purity
Specification review
>98% (HPLC), with COA
Supports assay reproducibility and synthesis reliability
Based on supplier specification
Quality Control Procurement Reproducibility

Optimal Scientific and Industrial Use Cases for N-(2-Aminoethyl)-5-chlorothiophene-2-sulfonamide


Probing Enzyme Inhibition Mechanisms with a Competitive Inhibitor

Researchers investigating the role of aldose reductase in diabetic complications can utilize this compound as a tool to study competitive inhibition, a mechanism distinct from many other sulfonamide inhibitors. The 5-chlorothiophene-2-sulfonamide core, which is present in the molecule, has been shown to act via competitive inhibition [1]. This property allows for detailed kinetic studies to map the enzyme's active site and understand the structural basis of substrate competition, providing a clearer picture than non-competitive inhibitors.

A Scaffold for Targeted Carbonic Anhydrase Inhibitor Design

The data on structural analogs demonstrates the extreme sensitivity of carbonic anhydrase isoform binding to the N-substituent [1]. N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide serves as a privileged starting point for medicinal chemists aiming to develop selective inhibitors of specific CA isoforms, such as the tumor-associated hCA IX and hCA XII. The primary amine in the side chain provides a convenient synthetic handle for further derivatization to optimize isoform selectivity and pharmacokinetic properties, a capability not offered by simpler, unsubstituted analogs.

A Building Block for Complex Molecule Synthesis

With a reactive primary amine and a stable sulfonamide core, this compound is an ideal building block for creating libraries of novel compounds via amide coupling, reductive amination, or sulfonamide alkylation [1]. The >98% purity available from commercial sources [2] ensures that subsequent synthetic steps are not compromised by impurities, increasing the yield and purity of the final products. This makes it a reliable component in multi-step syntheses of potential drug candidates or chemical probes.

Physicochemical Studies of Basic Sulfonamide Derivatives

The compound's high predicted pKa of ~10.9 [1] makes it a valuable model system for studying the influence of a basic side chain on the solubility, permeability, and protein binding of thiophene sulfonamides. This contrasts with the neutral parent compound 5-chlorothiophene-2-sulfonamide, which has a LogP of 0.94 [2]. Researchers in drug metabolism and pharmacokinetics (DMPK) can use this compound to probe how ionization state at physiological pH affects key drug-like properties, informing the design of more developable lead candidates.

Application
Selection Property
Validation Focus
Aldose reductase mechanism studies
Competitive inhibition core scaffold
Kinetic mechanism validation
Carbonic anhydrase isoform selectivity design
N‑substituent‑dependent isoform binding
Isoform selectivity profiling and synthetic derivatization
Complex molecule synthesis (building block)
Reactive primary amine + stable sulfonamide core
Purity‑driven synthetic reproducibility
Physicochemical profiling of basic sulfonamides
Basic amine (high pKa) vs. neutral parent
Ionization, solubility, and DMPK assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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